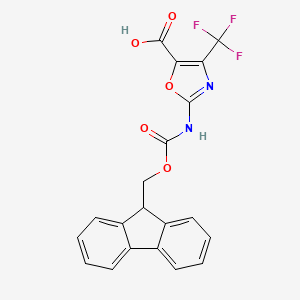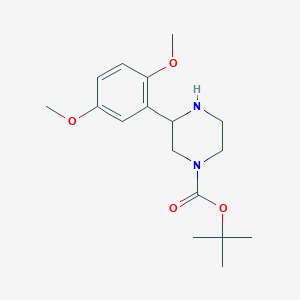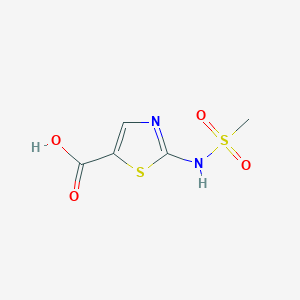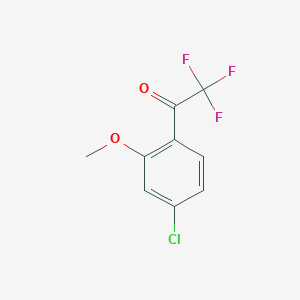
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3,3,3-trifluoropropan-1-amine.
Condensation Reaction: The aldehyde group of 3-methoxybenzaldehyde reacts with the amine group of 3,3,3-trifluoropropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Biochemical Probes: Utilized in the study of biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-1-phenylpropan-1-amine
Uniqueness
- Electronic Properties : The presence of the trifluoromethyl group imparts unique electronic properties, making it distinct from other similar compounds.
- Reactivity : The methoxy group at the 3-position influences the compound’s reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
SKHPJNKLNQYAEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


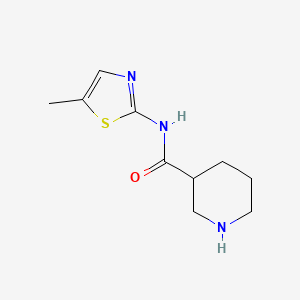
![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
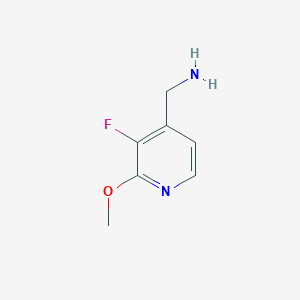
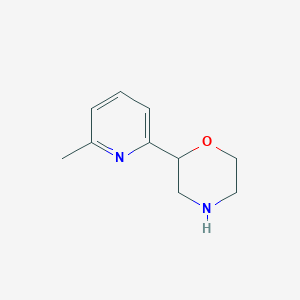
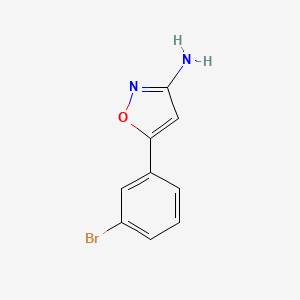
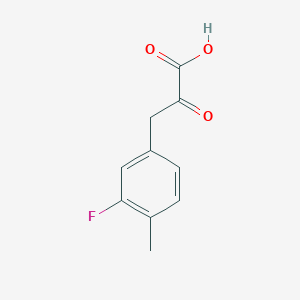


![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
